4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride
Overview
Description
The compound “4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride” is a chemical with the CAS Number: 2171287-85-5 . It has a molecular weight of 283.82 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N3S.ClH/c14-9-5-7-10 (8-6-9)17-13-15-11-3-1-2-4-12 (11)16-13;/h1-4,9-10H,5-8,14H2, (H,15,16);1H/t9-,10+; . This code provides a detailed description of the compound’s molecular structure.Scientific Research Applications
Anticonvulsant Activity
A series of compounds similar to “4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride” have been designed and synthesized for evaluation of their anticonvulsant activity and neurotoxicity . The anticonvulsant activity of these compounds was assessed using the 6 Hz psychomotor seizure test . These compounds have also exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .
Antibacterial Activity
Benzamide derivatives containing quinoxaline and benzoxazole fragments, similar to “4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride”, have been synthesized and tested for their antibacterial activity . The antibacterial activity of the synthesized derivatives was tested in vitro against gram-positive and gram-negative bacterial strains using an agar well diffusion assay .
Molecular Docking Studies
Molecular docking studies have been carried out on benzamide derivatives containing quinoxaline and benzoxazole fragments . These studies help in the identification of small molecular scaffolds and provide a clear insight into understanding the properties of any compound .
Synthesis of Larger Bioactive Structures
Being a heterocyclic compound, benzoxazole, a component of “4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride”, finds use in research as a starting material for the synthesis of larger, usually bioactive structures . Its aromaticity makes it relatively stable, although as a heterocycle, it has reactive sites which allow for functionalization .
Safety and Hazards
properties
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanyl)cyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS.ClH/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13;/h1-4,9-10H,5-8,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOXYKDLIMUIIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)SC2=NC3=CC=CC=C3O2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzoxazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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